molecular formula C8H8Cl2O B13593662 (R)-1-(2,3-Dichlorophenyl)ethan-1-ol

(R)-1-(2,3-Dichlorophenyl)ethan-1-ol

Cat. No.: B13593662
M. Wt: 191.05 g/mol
InChI Key: QSCSGMDRGGZRRA-RXMQYKEDSA-N
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Description

®-1-(2,3-Dichlorophenyl)ethan-1-ol is a chiral compound characterized by the presence of two chlorine atoms attached to a phenyl ring and a hydroxyl group attached to an ethan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2,3-Dichlorophenyl)ethan-1-ol typically involves the reduction of the corresponding ketone, ®-1-(2,3-Dichlorophenyl)ethanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to ensure the retention of the chiral center.

Industrial Production Methods

In an industrial setting, the production of ®-1-(2,3-Dichlorophenyl)ethan-1-ol may involve the use of catalytic hydrogenation processes. These processes utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the ketone to the alcohol. The reaction conditions, including temperature and pressure, are optimized to maximize yield and enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

®-1-(2,3-Dichlorophenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: Further reduction can lead to the formation of the corresponding alkane.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: Reducing agents such as NaBH4 and LiAlH4 are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: ®-1-(2,3-Dichlorophenyl)ethanone

    Reduction: ®-1-(2,3-Dichlorophenyl)ethane

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

®-1-(2,3-Dichlorophenyl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(2,3-Dichlorophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the hydroxyl group and the dichlorophenyl moiety allows it to form hydrogen bonds and hydrophobic interactions, respectively, with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(2,3-Dichlorophenyl)ethan-1-ol
  • 1-(2,3-Dichlorophenyl)ethan-1-one
  • 1-(2,3-Dichlorophenyl)ethane

Uniqueness

®-1-(2,3-Dichlorophenyl)ethan-1-ol is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its reactivity and interactions with biological targets. This distinguishes it from its achiral or differently chiral counterparts, making it valuable in applications where stereochemistry is crucial.

Properties

Molecular Formula

C8H8Cl2O

Molecular Weight

191.05 g/mol

IUPAC Name

(1R)-1-(2,3-dichlorophenyl)ethanol

InChI

InChI=1S/C8H8Cl2O/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5,11H,1H3/t5-/m1/s1

InChI Key

QSCSGMDRGGZRRA-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=C(C(=CC=C1)Cl)Cl)O

Canonical SMILES

CC(C1=C(C(=CC=C1)Cl)Cl)O

Origin of Product

United States

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